Diethyl ((phenylsulfonyl)methyl)phosphonate
Overview
Description
Diethyl ((phenylsulfonyl)methyl)phosphonate is a chemical compound with the molecular formula C11H17O5PS . It has a molecular weight of 292.29 and is a solid at room temperature . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of this compound involves a reaction with acetic acid and diethyl [(phenylthio)methyl]phosphonate . The reaction takes place in a three-necked, round-bottomed flask equipped with a reflux condenser, thermometer, and pressure-equalizing dropping funnel .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
This compound can be used as a precursor in the Horner-Emmons reaction for the synthesis of vinyl fluorides. In this reaction, it acts as a phosphonate anion donor, reacting with carbonyl compounds (aldehydes and ketones) to form the desired vinyl fluoride products.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry, room-temperature environment .Scientific Research Applications
Environmental Impact and Treatment Applications
Environmental Relevance and Treatment in WWTPs Organophosphonates, including Diethyl ((phenylsulfonyl)methyl)phosphonate, are highlighted for their environmental relevance. Although stable against biological degradation, they can be efficiently removed (>80%) in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. Notably, phosphonates do not significantly remobilize heavy metals from sediments, and their degradation products like N-(phosphonomethyl)glycine and aminomethylphosphonic acid are considered critical. Moreover, high concentrations of phosphonates can interfere with phosphate precipitation in WWTPs, necessitating their removal, especially from industrial wastewaters (Rott, Steinmetz, & Metzger, 2018).
Antiscalant Characterization in Drinking Water Treatment Phosphonates are commonly used as antiscalants in drinking water treatment to prevent salt precipitation on reverse osmosis membranes. However, these phosphonate-based antiscalants often contain significant amounts of undeclared phosphorous contaminants. A detailed characterization of these antiscalants revealed that phosphorous impurities contribute substantially to the total phosphorus content, highlighting the need for accurate characterization and monitoring in water treatment applications (Armbruster, Müller, & Happel, 2019).
Advanced Material Applications
Phosphonate and Sulfonate Metal Organic Frameworks (MOFs) Recent progress in phosphonate and sulfonate MOFs, focusing on open frameworks, is noteworthy. These frameworks are reviewed for their routes to open structures, demonstrations of porosity and functionality, and dynamic structures. Such MOFs are crucial for researchers interested in designing open framework solids and have potential in various advanced material applications (Shimizu, Vaidhyanathan, & Taylor, 2009).
Chemical Degradation and Recycling Applications
Degradation of Polymers by Phosphonic and Phosphoric Acids The degradation of polymer wastes, such as polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids, is a research area of interest. Phosphonates have been shown to be effective degrading agents for these polymers, leading to products with fire retardant properties. These phosphorilated molecules can be repurposed as reactive intermediates for the preparation of materials like rigid polyurethane foams (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
Mechanism of Action
While the specific mechanism of action for Diethyl ((phenylsulfonyl)methyl)phosphonate is not explicitly mentioned in the search results, it’s known that this compound can be used as a precursor ligand in the hydrothermal assembly of new uranyl and lanthanide–uranyl sulfonylphosphonates . These compounds have intriguing crystal structures and photophysical properties .
Safety and Hazards
This compound is associated with several hazards. It can cause skin and eye irritation, and it may be harmful if swallowed or absorbed through the skin . It may also cause respiratory tract irritation . Safety precautions include ensuring adequate ventilation, using personal protective equipment as required, and avoiding ingestion and inhalation .
Properties
IUPAC Name |
diethoxyphosphorylmethylsulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDMTWWPNXXPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447410 | |
Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-39-7 | |
Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What makes Diethyl ((phenylsulfonyl)methyl)phosphonate interesting for material science applications?
A1: this compound has proven useful in synthesizing novel lanthanide-uranyl phosphonates. These materials exhibit unique crystal structures and potentially valuable photophysical properties. [] The compound's ability to act as a precursor ligand in hydrothermal synthesis offers a new strategy for creating such materials.
Q2: How does this compound contribute to the development of antimalarial drugs?
A2: Researchers have utilized this compound in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones. [] These compounds are key building blocks for creating novel antimalarial agents, particularly those targeting the cysteine protease falcipain-2 in Plasmodium falciparum. This enzyme is crucial for parasite survival, and inhibiting it effectively combats malaria.
Q3: Can you explain the structural characteristics of this compound?
A3: this compound is an organophosphorus compound with the molecular formula C11H17O5PS. Its molecular weight is 292.3 g/mol. [] While specific spectroscopic data might vary depending on the study, common characterization techniques for this compound include nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ]
Q4: Has this compound been used in developing materials with non-linear optical properties?
A4: Yes, research has shown that reacting this compound with lead halides under hydrothermal conditions yields lead(II) phosphonates. [] These compounds exhibit a unique layered structure where the phenylsulfonyl chromophores are arranged in a specific orientation. This specific arrangement within the crystal lattice gives rise to second harmonic generation (SHG), a non-linear optical property, making these materials potentially useful for optoelectronic applications.
Q5: What is the significance of chirality in the context of using this compound for drug development?
A5: this compound plays a vital role in synthesizing chiral γ-amino-functionalised vinyl sulfones. [] These molecules are precursors for creating cysteine protease inhibitors, crucial for treating various diseases. The enantioselective synthesis enabled by this compound is critical as different enantiomers often exhibit different biological activities. Access to specific enantiomers allows researchers to target specific cysteine proteases with higher selectivity and potentially reduce side effects.
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